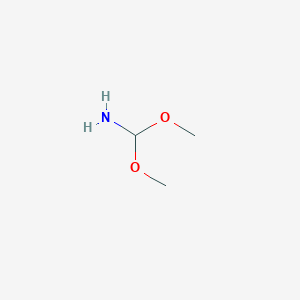
1-(3-Chlorobenzyl)piperidin-4-one
概要
説明
1-(3-Chlorobenzyl)piperidin-4-one is an organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a chlorobenzyl group at the 1-position and a ketone group at the 4-position makes it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
The synthesis of 1-(3-Chlorobenzyl)piperidin-4-one typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-one . The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(3-Chlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-(3-Chlorobenzyl)piperidin-4-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)piperidin-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, which is the basis for its potential therapeutic effects .
類似化合物との比較
1-(3-Chlorobenzyl)piperidin-4-one can be compared to other similar compounds, such as:
1-(4-Chlorobenzyl)piperidin-4-one: Similar structure but with the chlorobenzyl group at the 4-position, which may result in different biological activity and chemical reactivity.
1-(3-Nitrobenzyl)piperidin-4-one: Contains a nitro group instead of a chloro group, leading to different electronic properties and reactivity.
1-(3,4-Dichlorobenzyl)piperidin-4-one: Contains two chlorine atoms, which can significantly alter its chemical and biological properties.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMSLXHSQYHTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)



![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)

![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)


